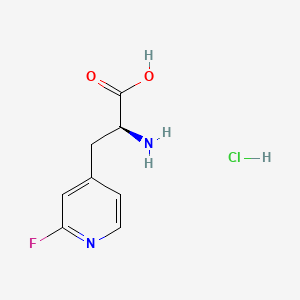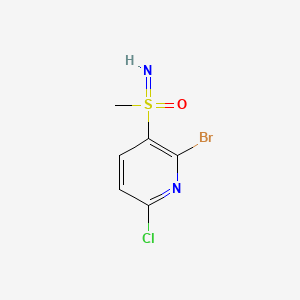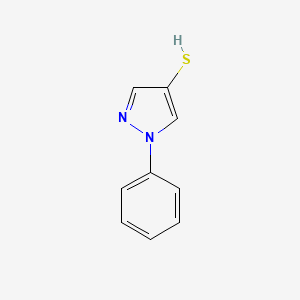
1-Phenyl-1h-pyrazole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1h-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 1-position and a thiol group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1h-pyrazole-4-thiol can be synthesized through several methodsThis reaction typically requires a catalyst, such as iodine, to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1h-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1h-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Industry: Utilized in the production of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 1-Phenyl-1h-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1h-pyrazole: Lacks the thiol group, resulting in different reactivity and biological activity.
1-Phenyl-1h-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group, leading to distinct chemical properties and applications.
4-Phenyl-1h-pyrazole-3-thiol: Similar structure but with the thiol group at a different position, affecting its reactivity and biological activity .
Uniqueness: 1-Phenyl-1h-pyrazole-4-thiol’s unique combination of a phenyl group and a thiol group at specific positions on the pyrazole ring confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1152604-45-9 |
|---|---|
Molekularformel |
C9H8N2S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
1-phenylpyrazole-4-thiol |
InChI |
InChI=1S/C9H8N2S/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H |
InChI-Schlüssel |
XNVOGOLQPSOUAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


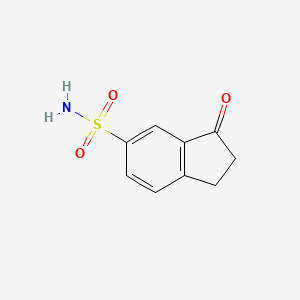
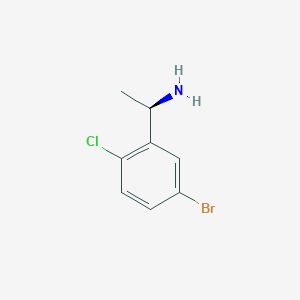
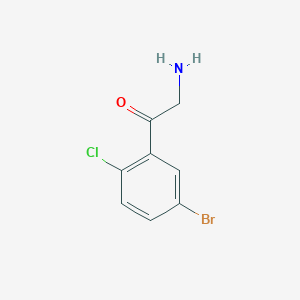
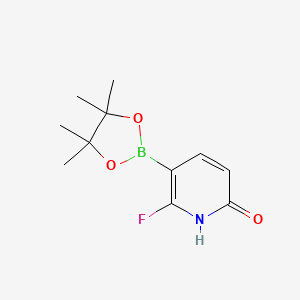

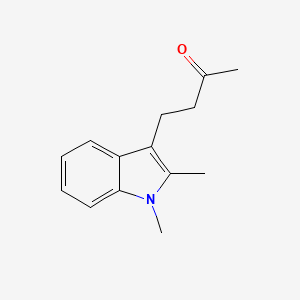
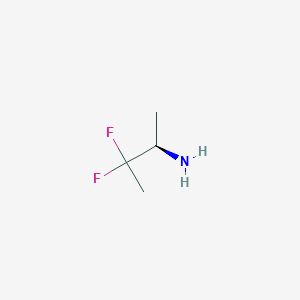
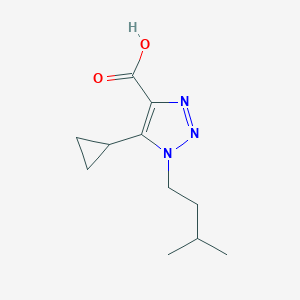
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
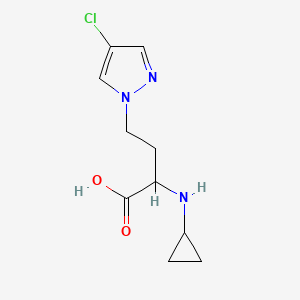
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
